Phenylephrine is a synthetic organic compound classified as a sympathomimetic amine. [] It is a selective α1-adrenergic receptor agonist, meaning it primarily stimulates alpha-1 adrenergic receptors. [, , , , ] In scientific research, phenylephrine serves as a valuable tool to investigate various physiological and pharmacological processes related to α1-adrenergic receptor activation.
Phenylephrine can be derived synthetically through various chemical processes, including asymmetric hydrogenation and enzymatic synthesis. It belongs to the class of compounds known as sympathomimetics, which mimic the effects of the sympathetic nervous system. Its classification as an alpha-1 adrenergic receptor agonist makes it particularly effective in treating nasal congestion and managing blood pressure.
Phenylephrine can be synthesized through several methods:
Phenylephrine has a molecular formula of C_9H_13NO_2 and a molar mass of 167.21 g/mol. Its structure features:
The three-dimensional configuration of phenylephrine is essential for its interaction with adrenergic receptors, influencing its pharmacological activity.
Phenylephrine undergoes various chemical reactions that are crucial for its synthesis:
Phenylephrine exerts its effects primarily through selective activation of alpha-1 adrenergic receptors located on vascular smooth muscle cells. This activation leads to:
The pharmacological effects are dose-dependent, with higher doses leading to more pronounced vasoconstrictive effects.
These properties are critical for its formulation in pharmaceutical products, ensuring efficacy and stability.
Phenylephrine is widely utilized in clinical settings for:
Its versatility makes it an essential compound in both therapeutic and diagnostic applications within medicine.
Phenylephrine [(R)-(-)-3-[-1-hydroxy-2-(methylamino)ethyl]phenol] is a synthetic catecholamine analogue distinguished by its meta-hydroxylated phenethylamine scaffold. The compound crystallizes as a hydrochloride salt (PHE-HCl) in orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 6.807(2) Å, b = 9.234(2) Å, c = 17.502(3) Å [6]. Crucially, phenylephrine exhibits chiral specificity, with the (R)-enantiomer demonstrating significantly higher pharmacological activity at α₁-adrenergic receptors compared to its (S)-counterpart. The chiral center at the β-carbon adopts an R configuration, mirroring the relative configuration of endogenous catecholamines like norepinephrine [1] [4].
The molecular conformation features an extended ethylamine side chain with a trans orientation relative to the meta-hydroxyl group. This configuration facilitates optimal receptor docking geometry. X-ray diffraction reveals that the hydrochloride salt stabilizes via ionic interaction between the protonated amine and chloride ion (N⁺-H···Cl⁻ distance: 3.143 Å), alongside intermolecular hydrogen bonds involving the phenolic OH (O-H···O distance: 2.792 Å) and the alcoholic OH (O-H···Cl⁻ distance: 3.146 Å) [6]. This robust hydrogen-bonding network contributes to crystal lattice stability but also confers hygroscopicity, presenting formulation challenges. Quantum mechanical analyses demonstrate that the chloride counterion significantly increases molecular stability (formation energy: -229.43 kcal/mol) compared to the free base form [6].
Table 1: Key Structural Parameters of Phenylephrine Hydrochloride
Parameter | Value | Significance |
---|---|---|
Chirality | (R)-enantiomer | Determines receptor binding affinity & selectivity |
Crystalline System | Orthorhombic | Influences solid-state stability & dissolution |
H-Bond Donors | 3 (Phenolic OH, Alcoholic OH, N⁺-H) | Governs crystal packing & solubility |
N⁺···Cl⁻ Distance | 3.143 Å | Primary ionic stabilization in crystal lattice |
Phenolic O-H···O | 2.792 Å | Key intermolecular hydrogen bond |
Phenylephrine functions as a selective α₁-adrenoceptor agonist with minimal β-adrenergic activity. Its selectivity profile across α₁ subtypes reveals critical pharmacological differentiation: functional assays demonstrate highest potency at the α₁ₐ subtype (EC₅₀ = 0.86 nM), followed by α₁ᴅ (pKᵢ = 5.86), α₁ʙ (pKᵢ = 4.87), and α₁ₐ (pKᵢ = 4.70) [4] [1]. This subtype selectivity arises from differential complementarity between phenylephrine's molecular structure and subtype-specific ligand binding domains (LBDs). The α₁ₐ receptor features a more accommodating binding pocket that optimally accommodates phenylephrine's meta-hydroxyphenyl ring, while steric constraints in α₁ʙ and α₁ᴅ reduce binding affinity [2].
Activation of α₁-adrenoceptors initiates Gq-protein coupling, triggering phospholipase C (PLC) activation and subsequent inositol trisphosphate (IP₃) production. This signaling cascade elevates intracellular calcium, driving vascular smooth muscle contraction. Tissue-specific expression of α₁ subtypes explains phenylephrine's physiological effects: vascular α₁ᴅ receptors mediate systemic vasoconstriction, while prostatic α₁ₐ receptors contribute to urethral constriction. The absence of β-adrenergic activity distinguishes phenylephrine from endogenous catecholamines, minimizing cardiac inotropic and chronotropic effects [2] [7].
Table 2: Phenylephrine Binding Affinity Across α1-Adrenergic Receptor Subtypes
Receptor Subtype | pKᵢ Value | Relative Potency | Primary Tissue Localization |
---|---|---|---|
α₁ₐ | 4.70 | ++ | Prostate, Vas deferens, Brain |
α₁ʙ | 4.87 | ++ | Liver, Spleen, Heart |
α₁ᴅ | 5.86 | +++ | Aorta, Brain, Coronary arteries |
β₁ | Not significant | - | Cardiac myocytes |
β₂ | Not significant | - | Bronchial & Vascular smooth muscle |
Phenylephrine binding induces allosteric transitions in α₁-adrenergic receptors through a stepwise mechanism. Initial interaction involves ionic anchoring of the protonated amine to Asp106³.³² within the transmembrane helix 3 (TM3) of the receptor. Concurrently, the meta-hydroxyl group forms hydrogen bonds with Ser188⁵.⁴² (TM5) and Asn199⁵.⁴⁶ residues. This dual attachment triggers rotamer rearrangement in TM5 and TM6, culminating in a 10-12Å outward displacement of TM6—the hallmark active-state conformation enabling Gq-protein coupling [5].
Biophysical studies reveal a binding residence time of approximately 2-3 minutes for phenylephrine, significantly longer than endogenous norepinephrine (<30 seconds). This prolonged residence correlates with its extended duration of action in vascular tissues. Molecular dynamics simulations indicate that phenylephrine's hydrophobic phenyl ring stabilizes the active conformation through π-π stacking with Phe288⁶.⁴⁴ in TM6, reducing dissociation kinetics. The agonist-receptor complex exhibits reduced conformational entropy (ΔS = -42.3 cal/mol·K) compared to unbound states, reflecting rigidification upon binding [5].
Although primarily classified as a direct-acting agonist, phenylephrine exhibits secondary interactions with the noradrenaline transporter (NET). At supratherapeutic concentrations (>10μM), phenylephrine demonstrates weak NET inhibition (IC₅₀ ~ 85μM), approximately 50-fold less potent than desipramine. This inhibition reduces neuronal norepinephrine reuptake, potentially amplifying synaptic norepinephrine concentrations in sympathetic junctions [8]. However, phenylephrine lacks significant vesicular displacing activity, distinguishing it from indirect agonists like tyramine or amphetamine derivatives [7].
The physiological relevance of NET inhibition remains debated. Phenylephrine's affinity for NET is 100-1000 times lower than for α₁-adrenoceptors, suggesting minimal contribution to its primary vasopressor effects. Nevertheless, this property may explain paradoxical responses observed in denervated tissues or under conditions of neuronal NET upregulation. Crucially, phenylephrine does not induce transporter reversal—a key mechanism of potent indirect sympathomimetics like ephedrine—preserving its hemodynamic predictability [7] [8].
Phenylephrine undergoes extensive presystemic metabolism primarily governed by two enzymatic pathways: Monoamine Oxidase (MAO)-catalyzed deamination and Sulfotransferase (SULT)-mediated conjugation. Intestinal MAO-A is the dominant initial metabolizer, cleaving the ethylamine side chain to produce meta-hydroxymandelic acid—the primary inactive metabolite accounting for 57% of urinary excretion. This oxidative deamination involves Schiff base formation followed by hydrolysis [1] [2].
The secondary pathway involves SULT1A3-mediated sulfation of the phenolic hydroxyl group, generating phenylephrine sulfate. This high-affinity conjugation (Kₘ ≈ 4.5μM) occurs extensively in gastrointestinal mucosa and hepatocytes. A minor tertiary pathway yields phenylephrine glucuronide via UGT1A9/2B7. Unchanged phenylephrine constitutes only 3-16% of urinary excretion, reflecting extensive first-pass metabolism [1] [2]. Crucially, bioavailability disparities between routes (oral: 38% vs intravenous: 100%) directly result from intestinal MAO and SULT activity. Genetic polymorphisms in SULT1A3 significantly influence interindividual variability in phenylephrine pharmacokinetics [2].
Table 3: Primary Metabolic Pathways of Phenylephrine
Metabolic Pathway | Enzyme(s) Involved | Major Metabolite | Excretion Fraction | Activity Status |
---|---|---|---|---|
Oxidative Deamination | MAO-A > MAO-B | meta-Hydroxymandelic acid | 57% | Inactive |
Phenolic Sulfation | SULT1A3 | Phenylephrine sulfate | 8% | Inactive |
Glucuronidation | UGT1A9, UGT2B7 | Phenylephrine glucuronide | Minor (<5%) | Inactive |
Renal Excretion | N/A | Unchanged phenylephrine | 3-16% | Active |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7